molecular formula C9H11ClO B2968467 1-Chloro-4-(2-methoxyethyl)benzene CAS No. 161559-08-6

1-Chloro-4-(2-methoxyethyl)benzene

Cat. No.: B2968467
CAS No.: 161559-08-6
M. Wt: 170.64
InChI Key: IFNDKCBRVYPUNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-4-(2-methoxyethyl)benzene is an organic compound with the molecular formula C9H11ClO and a molecular weight of 170.64 g/mol . It is a derivative of benzene, where a chlorine atom is substituted at the para position and a 2-methoxyethyl group is attached to the benzene ring. This compound is a colorless to pale yellow liquid with a boiling point of approximately 208.4°C .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-4-(2-methoxyethyl)benzene can be synthesized through various methods. One common approach involves the reaction of 4-chlorobenzyl chloride with sodium methoxide in methanol, followed by the addition of ethylene oxide . The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process often includes purification steps such as distillation to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-4-(2-methoxyethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Chloro-4-(2-methoxyethyl)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of drugs targeting specific molecular pathways.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-4-(2-methoxyethyl)benzene involves its interaction with specific molecular targets. The chlorine atom and the methoxyethyl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, affecting cellular processes and pathways .

Comparison with Similar Compounds

  • 1-Chloro-4-(2-hydroxyethyl)benzene
  • 1-Chloro-4-(2-ethoxyethyl)benzene
  • 1-Bromo-4-(2-methoxyethyl)benzene

Uniqueness: 1-Chloro-4-(2-methoxyethyl)benzene is unique due to the presence of both a chlorine atom and a methoxyethyl group on the benzene ring. This combination imparts distinct chemical properties, making it a valuable intermediate in organic synthesis. Compared to its analogs, the methoxyethyl group provides additional reactivity and versatility in chemical reactions .

Properties

IUPAC Name

1-chloro-4-(2-methoxyethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO/c1-11-7-6-8-2-4-9(10)5-3-8/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFNDKCBRVYPUNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.